![molecular formula C15H16O B1348383 [Ethoxy(phenyl)methyl]benzene CAS No. 5670-78-0](/img/structure/B1348383.png)
[Ethoxy(phenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxybenzene, also known as Phenetole or Ethyl phenyl ether, is an organic compound with the formula C8H10O . It is an alkyl group singularly bonded to oxygen . The molecular weight of Ethoxybenzene is 122.1644 .
Synthesis Analysis
The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of Ethoxybenzene consists of an ethoxy group (CH3CH2O−) found in the organic compound ethyl phenyl ether (C6H5OCH2CH3) . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Chemical Reactions Analysis
Benzene derivatives undergo a two-step mechanism for electrophilic aromatic substitution reactions. The first step is slow and rate-determining, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. The second step is fast, where a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
Ethoxybenzene has a molecular weight of 122.1644 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Crystal Structure and Chemical Reactions
- A study on the crystal structure of a related compound, azilsartan methyl ester ethyl acetate hemisolvate, highlights its molecular conformations and interactions, contributing to the understanding of molecular designs in pharmaceuticals (Zhengyi Li et al., 2015).
- Research into the viscosities and surface tensions of phenetole (a compound similar to ethoxy benzene) with various solvents aids in understanding solvent effects in chemical processes and potential applications in materials science (Mohammad S. Al Tuwaim et al., 2018).
Donor-Acceptor Interactions
- Investigations of donor-acceptor interactions in phenyl ethynyl benzene derivatives offer insights into molecular electronics and the design of new organic semiconductors (Jettiboina Suryachandram et al., 2021).
Cytotoxic Activities
- A study on chemical constituents from Chloranthus anhuiensis, including compounds structurally related to ethoxy(phenyl)methyl]benzene, revealed their cytotoxic activities, suggesting potential applications in drug development (Huilin Zhu et al., 2018).
Synthetic Applications
- The synthesis of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and congeners as components in Diels-Alder reactions opens pathways to functionalized (trifluoromethyl)benzenes and -pyridines, with implications for organic synthesis and materials science (J. Volle, M. Schlosser, 2002).
Green Synthesis
- A green synthetic route for the perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst demonstrates an environmentally friendly approach to synthesizing compounds related to ethoxy(phenyl)methyl]benzene, highlighting the importance of sustainable chemistry (Pooja R. Tambe, G. Yadav, 2017).
Safety And Hazards
Ethoxybenzene may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
[ethoxy(phenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWASOZKZYKPQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332466 |
Source


|
| Record name | [Ethoxy(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Ethoxy(phenyl)methyl]benzene | |
CAS RN |
5670-78-0 |
Source


|
| Record name | [Ethoxy(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)
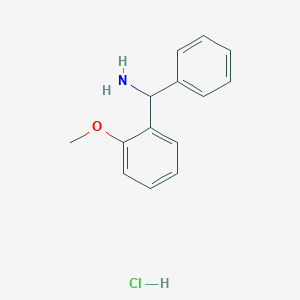
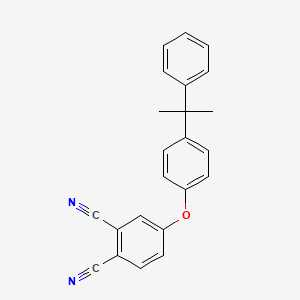

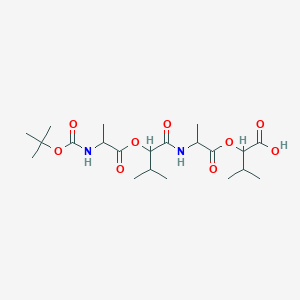
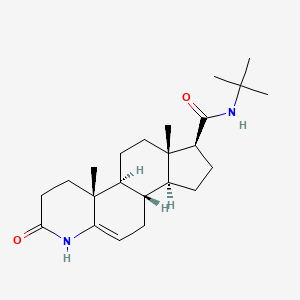
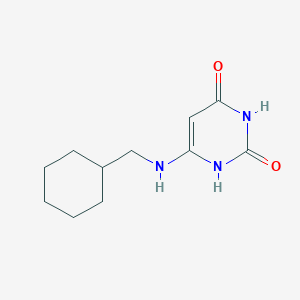
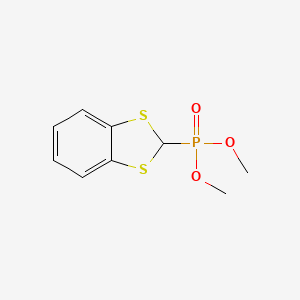
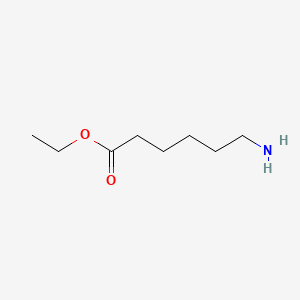
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)